2-Amino-2'-O-methyladenosine is a modified nucleoside that plays a significant role in various biological processes, particularly in the context of RNA modifications. This compound is characterized by the presence of a methyl group at the 2'-position of the ribose sugar, which influences its stability and functionality in RNA molecules. The compound is synthesized from 2-amino-2'-deoxyadenosine and 2,6-dichlorobenzoyl chloride, highlighting its derivation from naturally occurring nucleosides .
2-Amino-2'-O-methyladenosine belongs to the class of nucleosides, which are the building blocks of nucleic acids. It is classified as a purine nucleoside due to its structural relationship with adenine. The compound's chemical formula is C11H16N6O4, and it has a molecular weight of 296.29 g/mol . It is often used in research settings to study RNA modifications and their effects on gene expression.
The synthesis of 2-Amino-2'-O-methyladenosine can be achieved through several methods. One notable approach involves the methylation of adenosine derivatives. For instance, the methylation of 2-amino-6-chloropurine riboside can be performed using sodium hydride, dimethylformamide, and methyl iodide under controlled conditions to yield 2'-O-methyl-2-amino-6-chloropurine riboside. Subsequent steps involve further reactions to produce the desired nucleoside in a crude form, followed by purification processes .
Another method involves the use of phase transfer catalysis for selective methylation. This technique utilizes mild conditions to achieve high yields of the desired product while minimizing byproducts. The process typically includes reacting commercially available phosphoramidites with iodomethane and sodium hydroxide in a controlled environment .
The molecular structure of 2-Amino-2'-O-methyladenosine consists of a purine base (adenine) attached to a ribose sugar that has been modified by the addition of a methyl group at the 2' position. The structural formula can be represented as follows:
This structure is crucial for its biological activity, influencing how it interacts with other molecules within cellular systems.
The chemical reactivity of 2-Amino-2'-O-methyladenosine can be attributed to its functional groups, which allow it to participate in various biochemical reactions. For instance, it can undergo phosphorylation reactions to form nucleotide triphosphates, which are essential for RNA synthesis. Additionally, this compound can be involved in enzymatic reactions where it serves as a substrate for methyltransferases that further modify RNA molecules .
The mechanism of action for 2-Amino-2'-O-methyladenosine primarily revolves around its role in RNA metabolism. The presence of the 2'-O-methyl group enhances the stability of RNA transcripts against degradation by exonucleases, thereby prolonging their half-life within cells. This modification also plays a role in regulating gene expression by influencing splicing and translation processes . The compound's incorporation into RNA can affect ribosome binding and translation efficiency.
The physical properties of 2-Amino-2'-O-methyladenosine include:
Chemically, this compound exhibits solubility in polar solvents due to its hydrophilic nature attributed to the presence of amino and hydroxyl groups.
2-Amino-2'-O-methyladenosine has several applications in scientific research:
2-Amino-2'-O-methyladenosine (abbreviated Am in tRNA modification nomenclature) is a dually modified nucleoside found primarily in transfer RNAs (tRNAs). Its biosynthesis involves two distinct enzymatic steps: a 2'-O-methylation of the ribose sugar followed by or preceding a 2-amination of the adenine base (position A4 in tRNA). This modification enhances tRNA stability and optimizes translational fidelity by influencing tRNA-mRNA interactions [4] [8].
The 2'-O-methylation step is catalyzed by SPOUT-class methyltransferases, notably the Trm13 enzyme in eukaryotes. Trm13 utilizes S-adenosylmethionine (SAM) as the methyl donor group. The catalytic mechanism involves:
Table 1: Key Enzymes Catalyzing Am Formation
Enzyme | Organism | Function | Cofactor | |
---|---|---|---|---|
Trm13 | S. cerevisiae, A. thaliana | 2'-O-methylation at A4 | SAM | |
RLMNL-type MTase | Plants (e.g., O. sativa) | Adenine C2 aminase | Pyridoxal phosphate? | |
Bacterial homologs | H. volcanii | Dual-specificity methylation | Radical-SAM (archaea) | [1] |
Kinetic parameters for plant Trm13 homologs (e.g., OsTrm13 in rice) indicate moderate catalytic efficiency:
The 2-amination step remains enzymatically enigmatic but exhibits strict substrate constraints:
Table 2: Substrate Recognition Features of Trm13
Recognition Element | Role in Specificity | Consequence of Mutation |
---|---|---|
G18–U55 base pair | Tertiary structural anchor | Loss of Am in tRNAVal |
U8–A14 reverse Hoogsteen | Positions A4 in active site | Reduced methylation efficiency |
Nucleotides 20–22 (variable loop) | Electrostatic recognition | Abolished activity in tRNAGly |
In plants like Arabidopsis thaliana and rice (Oryza sativa), Trm13 orthologs function as homodimers, where one monomer positions the tRNA substrate while the other donates catalytic residues—a mechanism diverging from bacterial homologs that operate as monomers [6] [8].
Trm13 is conserved across eukaryotes, but with lineage-specific adaptations:
Phylogenetic analysis reveals three major clades of Trm13:
Despite mechanistic divergence, all clades modify adenosine at position 4, underscoring the universal role of Am in maintaining tRNA structural integrity. The persistence of Trm13 for >1.5 billion years highlights its critical function in translational accuracy [3] [5].
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